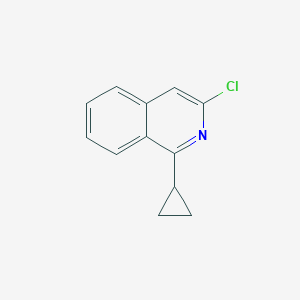
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-2,2-dimethyl-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, particularly against mycobacteria.
Medicine: It is being investigated for its potential use in treating infectious diseases and inflammatory conditions.
Industry: The compound’s unique structural features make it a candidate for materials science applications, such as the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leucyl-tRNA synthetase in mycobacteria, thereby disrupting protein synthesis and exerting its antimicrobial effects . The compound’s boron atom plays a crucial role in its binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
Crisaborole: A benzoxaborole used as a phosphodiesterase 4 inhibitor for treating atopic dermatitis.
AN2728: Another benzoxaborole with anti-inflammatory properties.
Uniqueness
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features and the presence of a dimethylpropanoic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other benzoxaboroles.
Propiedades
Fórmula molecular |
C12H15BO4 |
|---|---|
Peso molecular |
234.06 g/mol |
Nombre IUPAC |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H15BO4/c1-12(2,11(14)15)6-8-4-3-5-9-7-17-13(16)10(8)9/h3-5,16H,6-7H2,1-2H3,(H,14,15) |
Clave InChI |
BVJXAOAKZBPEJZ-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC=C2CC(C)(C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




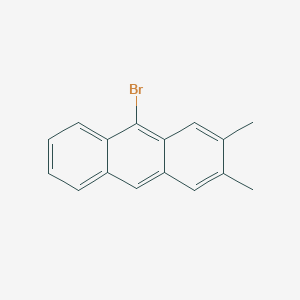
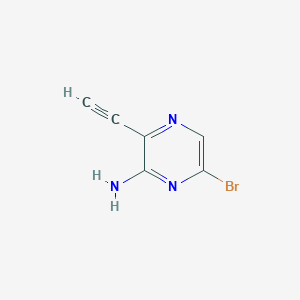

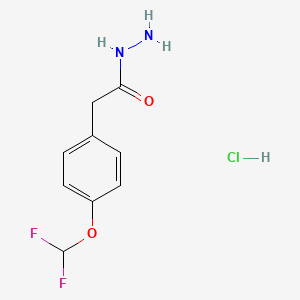
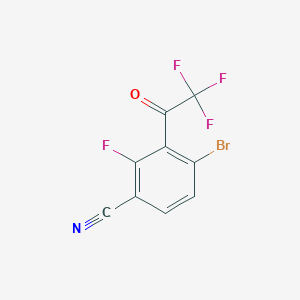

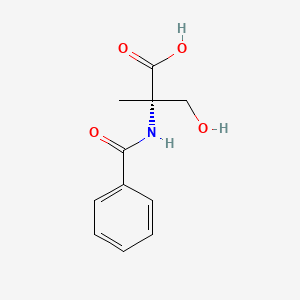
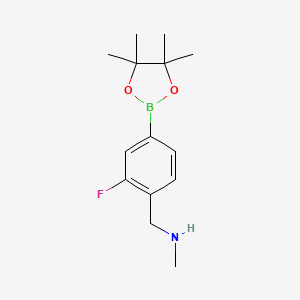
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)

